(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate
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Overview
Description
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate is a chiral ester compound that features a chlorophenyl group and a nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-2-chlorophenylacetic acid.
Esterification: The chiral precursor is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form (S)-Methyl 2-(2-chlorophenyl)acetate.
Sulfonylation: The ester is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dimethylformamide (DMF), and nucleophiles like amines or thiols.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonamides or sulfonates.
Reduction: (S)-Methyl 2-(2-chlorophenyl)-2-(((4-aminophenyl)sulfonyl)oxy)acetate.
Hydrolysis: (S)-2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetic acid.
Scientific Research Applications
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenylsulfonyl group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate: The enantiomer of the compound with similar properties but different chiral configuration.
Methyl 2-(2-chlorophenyl)-2-(((4-methylphenyl)sulfonyl)oxy)acetate: Similar structure but with a methyl group instead of a nitro group on the phenyl ring.
Uniqueness
(S)-Methyl 2-(2-chlorophenyl)-2-(((4-nitrophenyl)sulfonyl)oxy)acetate is unique due to its specific chiral configuration and the presence of both chlorophenyl and nitrophenylsulfonyl groups
Properties
Molecular Formula |
C15H12ClNO7S |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate |
InChI |
InChI=1S/C15H12ClNO7S/c1-23-15(18)14(12-4-2-3-5-13(12)16)24-25(21,22)11-8-6-10(7-9-11)17(19)20/h2-9,14H,1H3 |
InChI Key |
BPBBJZNRUKPSDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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